2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

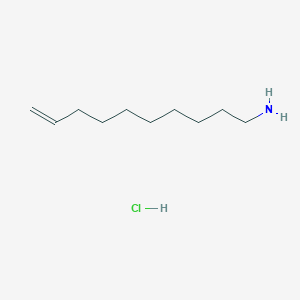

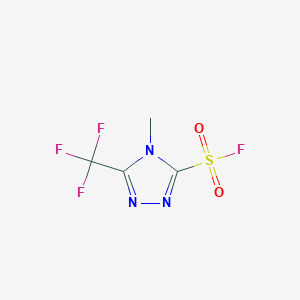

2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE is a derivative of 6-(Methylamino)purine, 6-methylade . It is a reagent for substitution of adenine nucleotide analogs containing a bicyclohexane ring system locked in northern conformation enhanced potency as py receptor antagonists . The CAS number is 274259-35-7 .

Synthesis Analysis

The synthesis of 2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE involves the reaction of the parent compound with various aldehydes . For example, when reacted with chloroacetaldehyde, 2-chloropropanal, bromomalonaldehyde, and a mixture of chloroacetaldehyde + malonaldehyde, different derivatives are formed . The yields of these reactions were moderate (14–20%) .Molecular Structure Analysis

The molecular formula of 2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE is C11H15N5O4 . Its molecular weight is 281.27 . The MDL number is MFCD01630960 .Chemical Reactions Analysis

The chemical reactions involving 2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE result in the formation of novel derivatives . These reactions involve the parent compound and various aldehydes .Aplicaciones Científicas De Investigación

Novel Derivative Synthesis

Virta, Holmstroem, Roslund, Mattjus, Kronberg, and Sjöholm (2004) synthesized four novel derivatives from 2-amino-9-(beta-D-ribofuranosyl)purine. These derivatives exhibited different fluorescence properties and quantum yields compared to the starting compound. This research expands the potential applications of purine derivatives in fluorescence-based techniques (Virta et al., 2004).

Acid-Catalyzed Hydrolysis

Hovinen, Shugar, and Lönnberg (1990) studied the hydrolytic decomposition of 2-amino- and 2-methyl-9-(B-D-ribofuranosyl)purines under acidic conditions, revealing insights into the chemical stability and reaction pathways of these compounds (Hovinen, Shugar, & Lönnberg, 1990).

Selenium Analog Synthesis

Wise and Townsend (1986) synthesized a selenium analog of the cytokinin 6-(3-Methyl-2-Butenylamino)-2-Methylthio-9-(β-D-Ribofuranosyl)Purine. This research is significant for understanding the role of selenium in nucleoside activity (Wise & Townsend, 1986).

Synthesis for Antiviral Activity

Westover, Revankar, Robins, Madsen, Ogden, North, Mancuso, Rousseau, and Stephen (1981) synthesized several 9-beta-D-ribofuranosylpurine-6-carboxamides to examine their antiviral efficacy. Some compounds showed significant in vitro antiviral activity at non-toxic levels (Westover et al., 1981).

Synthesis for Mechanism-Based Inhibition

Robins, Samano, Zhang, Balzarini, De Clercq, Borchardt, Lee, and Yuan (1992) investigated 2'- and 3'-methyleneadenosine analogs of 2-amino-6-chloro-9-(beta-D-ribofuranosyl)purine as inhibitors of S-adenosyl-L-homocysteine hydrolase, revealing potential applications in anticancer and antiviral therapies (Robins et al., 1992).

Mecanismo De Acción

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-5-(2-aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-19-8-7(18)6(3-17)20-10(8)16-4-14-5-2-13-11(12)15-9(5)16/h2,4,6-8,10,17-18H,3H2,1H3,(H2,12,13,15)/t6-,7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKXGJSZRSHLBF-FDDDBJFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

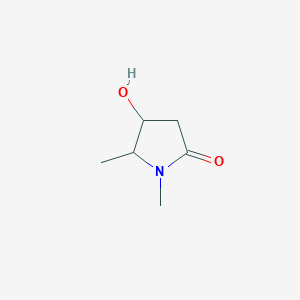

![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)

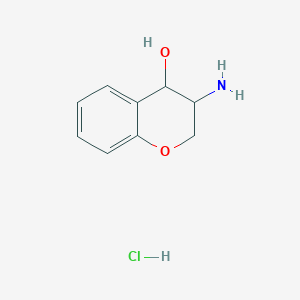

![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)

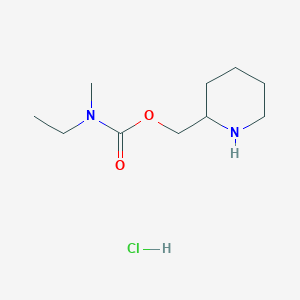

![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)

![[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1382352.png)